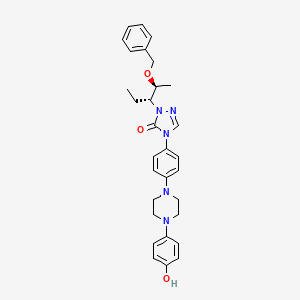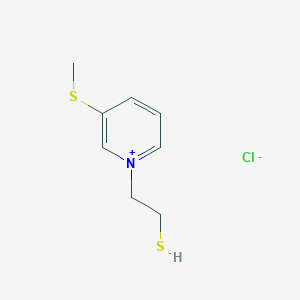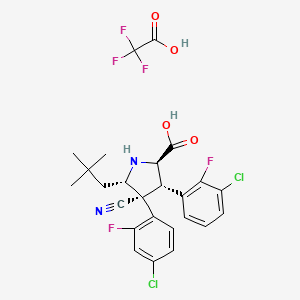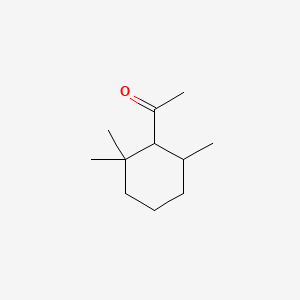
1-(2,2,6-Trimethylcyclohexyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(2,2,6-Trimethylcyclohexyl)ethanone is an organic compound with the molecular formula C11H20O and a molecular weight of 168.276 g/mol . It is a ketone derivative characterized by the presence of a cyclohexyl ring substituted with three methyl groups at positions 2, 2, and 6, and an ethanone group at position 1. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,6-Trimethylcyclohexyl)ethanone typically involves the catalytic hydrogenation of a trimethylcyclohexyl precursor. One common method includes the hydrogenation of 1-(2,2,6-trimethylcyclohexyl)-hexan-3-ol using a rhodium catalyst under specific conditions . The reaction is carried out at elevated temperatures and pressures to achieve the desired product with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. The choice of catalyst, reaction temperature, and pressure are critical factors in maximizing yield and minimizing by-products.
化学反応の分析
Types of Reactions
1-(2,2,6-Trimethylcyclohexyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2,2,6-Trimethylcyclohexyl)ethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2,2,6-Trimethylcyclohexyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates or products that interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-Ethyl-2,2,6-trimethylcyclohexane: A similar compound with an ethyl group instead of an ethanone group.
2-Butanone, 4-(2,2,6-trimethylcyclohexyl)-: Another related compound with a butanone group.
Uniqueness
1-(2,2,6-Trimethylcyclohexyl)ethanone is unique due to its specific substitution pattern and the presence of the ethanone group. This structural feature imparts distinct chemical reactivity and properties, making it valuable for various applications in research and industry.
特性
分子式 |
C11H20O |
|---|---|
分子量 |
168.28 g/mol |
IUPAC名 |
1-(2,2,6-trimethylcyclohexyl)ethanone |
InChI |
InChI=1S/C11H20O/c1-8-6-5-7-11(3,4)10(8)9(2)12/h8,10H,5-7H2,1-4H3 |
InChIキー |
LGEFCQRTSXYJAD-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1C(=O)C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
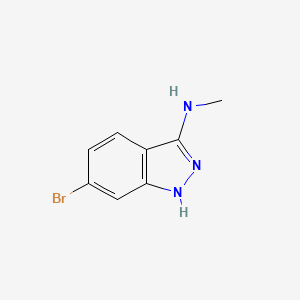
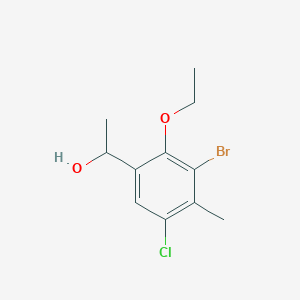
![2-[(4-Methoxyphenyl)methyl]-4-methylphenol](/img/structure/B8584355.png)
![N-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B8584362.png)

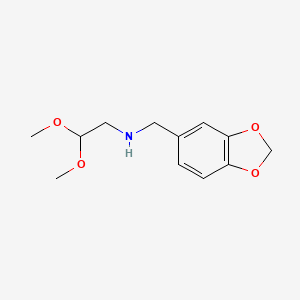
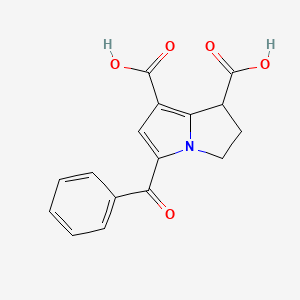
![ethyl 3-amino-7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B8584383.png)
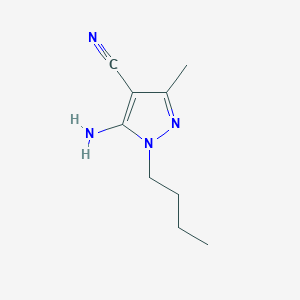
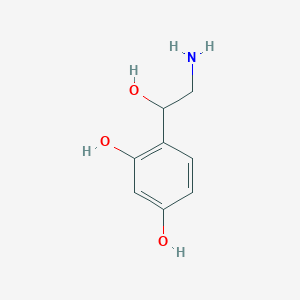
![2-Methyl-1,6-dioxaspiro[4.4]nonane-2-carbaldehyde](/img/structure/B8584406.png)
